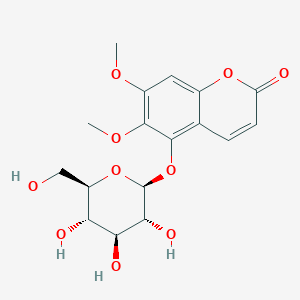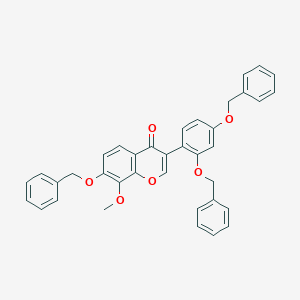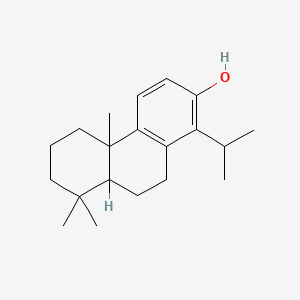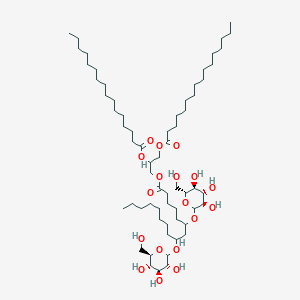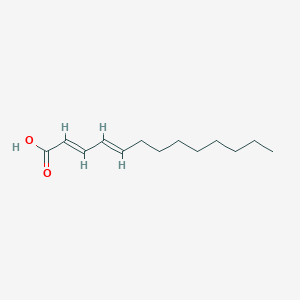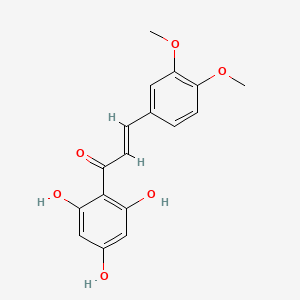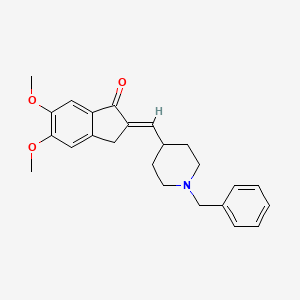
2-((1-苄基哌啶-4-基)亚甲基)-5,6-二甲氧基-2,3-二氢-1H-茚-1-酮
描述
“2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” is a compound with the CAS Number 120014-07-5 . It has a molecular weight of 377.48 and its IUPAC name is (2E)-2-[(1-benzyl-4-piperidinyl)methylene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one . It is a white to pale yellow powder or crystals .
Synthesis Analysis
The synthesis of this compound involves the catalytic hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride . The process was carried out in a batch-slurry reactor . The 5% Pt/C catalyst was chosen due to its higher catalytic activity compared to other catalysts .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12+ . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
The initial rate of hydrogenation increases with the increase of catalyst loading, with the temperature and solvent polarity . The hydrogenation rate decreases with higher hydrogen pressure and that was explained by competitive adsorption of both reactants .
Physical And Chemical Properties Analysis
This compound is a white to pale yellow powder or crystals . It should be stored in a sealed container in a dry room at normal temperature .
科学研究应用
Application in Pharmaceutical Synthesis
- Summary of Application : This compound is an active pharmaceutical ingredient (API) available on the market under the name ARICEPT® . It is used for the treatment of all kinds of senile dementia, in particular, it is useful for the prevention and treatment of Alzheimer’s Disease by virtue of its acetylcholinesterase inhibitory action .
- Methods of Application : The compound can be produced by catalytic hydrogenation of 2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride .
- Results or Outcomes : The hydrogenation step is crucial in the preparation of this compound, and there is a need for improving this step to minimize or eliminate impurities .
Application in Catalytic Hydrogenation
- Summary of Application : The compound is used in the study of catalytic hydrogenation processes .
- Methods of Application : The hydrogenation of this compound was investigated in a batch-slurry reactor. A variety of catalysts (Pd, Pd(OH)2, Pd/C, Pd/Al2O2, Pt, Pt/C, Pt(OH)2, Rh, and Ru) have been investigated .
- Results or Outcomes : The results indicate that 5% Pt/C is a promising catalyst for the hydrogenation of this compound because at relatively mild reaction conditions selectivity towards the main product was high (98%) and the catalyst maintains its activity during successive runs .
Application in Material Science
- Summary of Application : This compound could potentially be used in the development of material-specific binding peptides (MBPs). MBPs have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .
- Methods of Application : The compound could be chemically conjugated to MBPs to design advanced (hybrid) materials, bioactive coatings and analytical tools .
- Results or Outcomes : The use of this compound in conjunction with MBPs could potentially lead to transformative power for various industrial applications .
Application in Quality Control
- Summary of Application : This compound is used as a pharmaceutical secondary standard and certified reference material . It is used in quality control laboratories and manufacturers to provide a convenient and cost-effective alternative to the preparation of in-house working standards .
- Methods of Application : The compound is used in qualitative and quantitative analyses, pharma release testing, pharma method development, food and beverage quality control testing, and other calibration requirements .
- Results or Outcomes : The use of this compound as a reference standard can help ensure the accuracy and reliability of analytical results .
Application in Microplastic Quantification
- Summary of Application : This compound could potentially be used in the detection and quantification of microplastics in high throughput, distinguishing microplastics from other environmental particles, and thereby assisting to close an analytical gap in food safety and monitoring of environmental plastic pollution .
- Methods of Application : The compound could be chemically conjugated to material-specific binding peptides (MBPs) to design advanced analytical tools .
- Results or Outcomes : The use of this compound in conjunction with MBPs could potentially lead to transformative power for various industrial applications .
Application in Analytical Reference Standards
- Summary of Application : This compound is used as an analytical reference standard . It provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards .
- Methods of Application : The compound is used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
- Results or Outcomes : The use of this compound as a reference standard can help ensure the accuracy and reliability of analytical results .
安全和危害
属性
IUPAC Name |
(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMOTUSFDTTWJL-UDWIEESQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C\C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
145546-80-1, 120014-07-5 | |
| Record name | 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145546801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methylene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((1-BENZYLPIPERIDIN-4-YL)METHYLENE)-5,6-DIMETHOXYINDAN-1-ONE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D3K90DIY3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



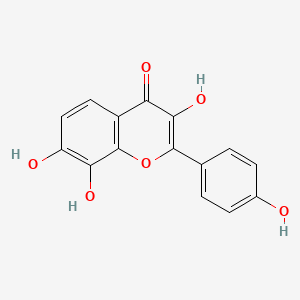
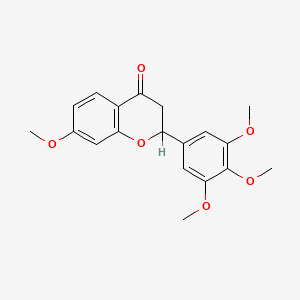
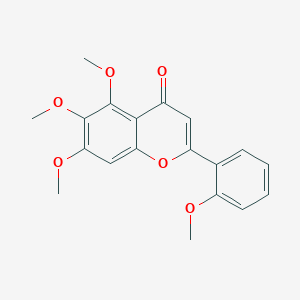
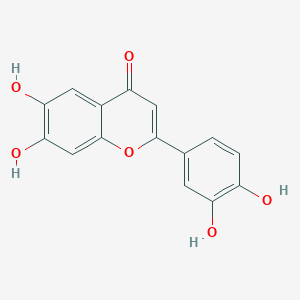
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)
